Cas no 339-40-2 (4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide)

4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- Benzenesulfonamide, 4-amino-N-[3-(trifluoromethyl)phenyl]-
- 4-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZENESULFONAMIDE
- 4-Amino-N-[3-(trifluoromethyl)-phenyl]benzenesulfonamide
- OR067031, BENZENESULFONAMIDE, 4-AMINO-N-[3-(TRIFLUOROMETHYL)PHENYL]-
- 3'-(Trifluoromethyl)sulfanilanilid
- 3-Fluoro-3'-trifluoromethyl-sulfanil-anilide
- 4-amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide
- 4-azanyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- N-(3-trifluoromethylphenyl)-4-aminobenzenesulfonamide
- sulfanilic acid-(3-trifluoromethyl-anilide)
- Sulfanilsaeure-(3-trifluormethyl-anilid)
- 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide
- AB00075133-01
- NSC30666
- 339-40-2
- EN300-02330
- HMS561M14
- MFCD00204069
- NCIOpen2_007612
- CS-0218863
- DTXSID40955489
- NSC-30666
- AKOS000115436
- 4-Amino-N-(4-sec-butoxyphenyl)benzenesulfonamide
- 4-amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
- NSC56603
- Z56792404
- 4-amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide
- SCHEMBL5894008
- Maybridge1_007142
-
- MDL: MFCD00204069
- インチ: InChI=1S/C13H11F3N2O2S/c14-13(15,16)9-2-1-3-11(8-9)18-21(19,20)12-6-4-10(17)5-7-12/h1-8,18H,17H2
- InChIKey: HLQMPESPBXMWOE-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C(F)(F)F
計算された属性
- 精确分子量: 316.04900
- 同位素质量: 316.04933326g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 439
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 80.6Ų
じっけんとくせい
- PSA: 80.57000
- LogP: 4.82340
4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide Security Information
4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289533-100mg |
4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide |
339-40-2 | 97% | 100mg |
¥565.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289533-250mg |
4-Amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide |
339-40-2 | 97% | 250mg |
¥799.00 | 2024-05-18 | |
Enamine | EN300-02330-5.0g |
4-amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide |
339-40-2 | 95.0% | 5.0g |
$825.0 | 2025-03-21 | |
Enamine | EN300-02330-2.5g |
4-amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide |
339-40-2 | 95.0% | 2.5g |
$558.0 | 2025-03-21 | |
abcr | AB375879-10g |
4-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide; . |
339-40-2 | 10g |
€1819.00 | 2025-03-19 | ||
abcr | AB375879-1 g |
4-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide; . |
339-40-2 | 1g |
€476.50 | 2023-06-20 | ||
abcr | AB375879-10 g |
4-Amino-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide; . |
339-40-2 | 10g |
€1819.00 | 2023-06-20 | ||
1PlusChem | 1P00CJPI-50mg |
4-AMINO-N-(3-TRIFLUOROMETHYL-PHENYL)-BENZENESULFONAMIDE |
339-40-2 | 95% | 50mg |
$116.00 | 2024-05-05 | |
Enamine | EN010-9015-5g |
4-amino-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide |
339-40-2 | 95% | 5g |
$825.0 | 2023-10-28 | |
A2B Chem LLC | AF84614-100mg |
4-Amino-N-(3-(trifluoromethyl)phenyl)benzenesulfonamide |
339-40-2 | 95% | 100mg |
$112.00 | 2024-04-20 |
4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide 関連文献
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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3. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamideに関する追加情報
Introduction to 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide (CAS No. 339-40-2)
4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 339-40-2, is a sulfonamide derivative featuring a trifluoromethyl group, which imparts unique electronic and steric properties to the molecule. The presence of both amino and sulfonamide functional groups makes it a versatile intermediate in the synthesis of various bioactive molecules.
The structural configuration of 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide consists of a benzene ring substituted with an amino group at the 4-position and a sulfonamide group at the 1-position, with a trifluoromethyl group attached to the 3-position of the phenyl ring. This specific arrangement enhances the compound's reactivity and potential applications in medicinal chemistry. The trifluoromethyl group, in particular, is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design.
In recent years, there has been a surge in research focused on sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. Among these derivatives, compounds containing a trifluoromethyl group have shown enhanced efficacy and selectivity in various therapeutic applications. The incorporation of this group into the molecular framework often leads to improved pharmacokinetic profiles, including increased solubility and bioavailability.
The synthesis of 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Typically, the process begins with the functionalization of a benzene ring to introduce the necessary substituents. The introduction of the amino group can be achieved through nucleophilic aromatic substitution or reduction of nitro groups. Subsequently, the sulfonamide group is introduced via sulfonylation reactions, often using reagents such as chlorosulfonic acid or sulfur trioxide derivatives. The final step involves the addition of the trifluoromethyl group, which can be accomplished through halogen-metal exchange followed by reaction with trifluoroacetic anhydride.
The importance of this compound in pharmaceutical research cannot be overstated. It serves as a crucial building block for the development of novel therapeutic agents. For instance, researchers have explored its potential in designing kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The presence of both amino and sulfonamide groups provides multiple sites for further functionalization, allowing chemists to tailor the molecule's properties to specific biological targets.
Recent studies have highlighted the compound's role in developing next-generation antibiotics. The sulfonamide moiety is known to disrupt bacterial cell wall synthesis, while the trifluoromethyl group enhances binding affinity to bacterial enzymes. This combination has led to the discovery of several potent antibiotics that are effective against multidrug-resistant bacteria. Additionally, computational studies have shown that modifications to this scaffold can lead to compounds with improved efficacy against Gram-negative pathogens.
The impact of 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide extends beyond antibiotic development. It has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The sulfonamide group has been shown to interact with specific protein targets involved in neurodegeneration, while the amino group allows for further derivatization to enhance binding affinity. Preliminary studies suggest that derivatives of this compound may inhibit amyloid-beta aggregation, a key pathological feature of Alzheimer's disease.
In conclusion, 4-amino-N-3-(trifluoromethyl)phenylbenzene-1-sulfonamide (CAS No. 339-40-2) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents with applications ranging from antibiotics to neurological disorders. As research continues to uncover new biological activities and synthetic pathways, this compound is poised to play an increasingly significant role in drug discovery and development.
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